molecular formula C13H15NO2 B12893598 Isoxazole, 5-(2-methoxy-2-phenylethyl)-3-methyl- CAS No. 61449-15-8

Isoxazole, 5-(2-methoxy-2-phenylethyl)-3-methyl-

Cat. No.: B12893598
CAS No.: 61449-15-8
M. Wt: 217.26 g/mol
InChI Key: XLAIFCXBCWMVIV-UHFFFAOYSA-N
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Description

Isoxazole, 5-(2-methoxy-2-phenylethyl)-3-methyl-, is a heterocyclic compound belonging to the isoxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom. The compound features a 3-methyl group and a 2-methoxy-2-phenylethyl substituent at the 5-position. This substitution pattern introduces steric and electronic effects that influence its physicochemical properties and biological activity.

The 2-methoxy-2-phenylethyl group confers unique structural flexibility compared to simpler substituents (e.g., methyl or methoxy groups directly attached to aromatic rings).

Properties

CAS No.

61449-15-8

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

5-(2-methoxy-2-phenylethyl)-3-methyl-1,2-oxazole

InChI

InChI=1S/C13H15NO2/c1-10-8-12(16-14-10)9-13(15-2)11-6-4-3-5-7-11/h3-8,13H,9H2,1-2H3

InChI Key

XLAIFCXBCWMVIV-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)CC(C2=CC=CC=C2)OC

Origin of Product

United States

Preparation Methods

Copper(I)-Catalyzed One-Pot Synthesis via Nitrile Oxides and Terminal Alkynes

  • Method : In situ generation of nitrile oxides from aldoximes followed by copper(I)-catalyzed cycloaddition with terminal alkynes.
  • Relevance : This method allows regioselective synthesis of 3,5-disubstituted isoxazoles, suitable for introducing a methyl group at position 3 and a substituted alkyl or aryl group at position 5.
  • Conditions : Copper(I) catalyst, mild temperatures, one-pot reaction.
  • Advantages : High regioselectivity, operational simplicity, and good yields.
  • Reference : Denmark and Kallemeyn (2005), Hansen et al. (2005).

Tosyl Alcohol-Catalyzed Cyclization of Propargylic Alcohols and N-Protected Hydroxylamines

  • Method : Reaction of propargylic alcohols with N-protected hydroxylamines catalyzed by p-tosylalcohol, followed by detosylation and 5-endo-dig cyclization.
  • Application : Suitable for synthesizing 3,5-disubstituted isoxazoles with complex substituents such as 2-methoxy-2-phenylethyl at position 5.
  • Reference : Raji Reddy et al. (2012).

Environmentally Benign One-Pot Three-Component Synthesis Using Deep Eutectic Solvents

  • Method : Reaction of aldehydes, alkynes, and hydroxylamine in choline chloride:urea deep eutectic solvent.
  • Benefits : Green chemistry approach, recyclable solvent, mild conditions.
  • Suitability : Can be adapted for the synthesis of 5-substituted isoxazoles by choosing appropriate aldehydes and alkynes.
  • Reference : Pérez and Ramón (2015).

Metal-Free Microwave-Assisted Synthesis

  • Method : Microwave irradiation to promote cycloaddition of nitrile oxides generated from oximes with alkynes.
  • Advantages : Shorter reaction times, high yields, and avoidance of metal catalysts.
  • Reference : Chondrogianni et al. (2014).

Synthesis via Hydroxylamine and α-Ketoester Cyclization

  • Method : Direct cyclization of hydroxylamine with α-ketoesters to form 5-substituted 3-isoxazolols.
  • Relevance : This method can be used to introduce the 3-methyl group and the 5-substituent by selecting appropriate ketoesters.
  • Reference : Sorensen et al..

From the literature, key parameters influencing the synthesis include:

Parameter Optimal Condition Notes
Catalyst Copper(I) salts, AuCl3, or metal-free Copper(I) preferred for regioselectivity
Solvent Deep eutectic solvents, dichloromethane Green solvents preferred for sustainability
Temperature Room temperature to mild heating (25-80°C) Microwave irradiation reduces time
Base DBU, triethylamine, or p-tosylalcohol DBU effective in cycloaddition
Reaction Time 1-12 hours Microwave methods reduce to minutes
Yield 70-90% Dependent on substrate and method
Entry Method Catalyst/Base Solvent/Conditions Time (h) Yield (%) Notes
1 Cu(I)-catalyzed cycloaddition CuI, DBU DCM, RT 3-6 80-90 High regioselectivity
2 Tosyl alcohol catalysis p-Tosylalcohol, TBAF THF, RT 4-8 75-85 Effective for complex substituents
3 Deep eutectic solvent one-pot None (DES as solvent) ChCl:urea, 60°C 6-10 70-80 Green chemistry approach
4 Microwave-assisted metal-free None Microwave, solvent-free 0.5-1 85-90 Rapid synthesis, eco-friendly
5 Hydroxylamine and α-ketoester None Aqueous or organic solvent 2-5 70-80 Direct cyclization method
  • Copper(I)-catalyzed methods remain the most widely used for regioselective synthesis of 3,5-disubstituted isoxazoles, including 5-(2-methoxy-2-phenylethyl)-3-methyl-isoxazole, due to their high yields and operational simplicity.
  • Metal-free and microwave-assisted methods offer environmentally friendly alternatives with reduced reaction times and comparable yields.
  • The use of deep eutectic solvents represents a sustainable approach, minimizing hazardous waste and improving recyclability.
  • Cyclization of hydroxylamine with α-ketoesters provides a straightforward route to 5-substituted isoxazolols, which can be further modified to the target compound.
  • Optimization of base and temperature is critical; for example, DBU and low temperatures (−78 °C to room temperature) improve yields and selectivity in cycloaddition reactions.

The preparation of Isoxazole, 5-(2-methoxy-2-phenylethyl)-3-methyl-, can be efficiently achieved through several synthetic routes, with copper(I)-catalyzed 1,3-dipolar cycloaddition of nitrile oxides and alkynes being the most established method. Alternative green and metal-free methods are gaining prominence due to environmental and economic benefits. Careful selection of reaction conditions, catalysts, and solvents is essential to maximize yield and selectivity. The diversity of synthetic strategies allows tailoring the preparation to specific laboratory capabilities and sustainability goals.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The electron-rich nitrogen atom in the isoxazole ring facilitates electrophilic substitutions. The 5-(2-methoxy-2-phenylethyl) and 3-methyl substituents influence regioselectivity and reactivity:

  • Nitration : Reacts with nitric acid (HNO₃) in sulfuric acid (H₂SO₄) under mild conditions, yielding nitro derivatives at the 4-position.

  • Halogenation : Chlorination or bromination occurs selectively at the 4-position due to steric hindrance from the bulky 5-substituent.

Key Factors :

  • The methoxy group at the 5-position enhances ring electron density, favoring electrophilic attack.

  • Steric effects from the 2-phenylethyl group limit substitutions to the less hindered 4-position.

Conjugate Addition Reactions

The compound participates in Michael additions with nucleophiles. For example, reactions with ((chloromethyl)sulfonyl)benzene (1 ) generate β-alkylated γ-functionalized ketones (Table 1) :

EntryElectrophile (E)Temp (°C)Time (h)ProductYield (%)dr
3Boc₂O-2064a 70>94:6
5rt18No react.

Mechanistic Insights :

  • The reaction proceeds via a Michael adduct intermediate (I-3a ), stabilized by electron-withdrawing groups.

  • Trapping with di-tert-butyl dicarbonate (Boc₂O) yields stable N-Boc-protected derivatives .

Functionalization via Alkylation and Click Chemistry

The 5-(2-methoxy-2-phenylethyl) side chain undergoes alkylation and cycloaddition reactions:

  • O-Alkylation : Treatment with propargyl bromide in acetone/K₂CO₃ introduces a propargyl group (95% yield) .

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms 1,2,3-triazole derivatives (e.g., 6a-m ) .

Example Synthesis :

  • O-Alkylation :
    3-Methyl-4-nitroisoxazole+Propargyl bromideK2CO3,acetone4 (95% yield)\text{3-Methyl-4-nitroisoxazole} + \text{Propargyl bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{acetone}} \text{4 (95\% yield)}

  • Triazole Formation :
    4+AzideCuSO4/NaAsc6a-m (85–93% yield)\text{4} + \text{Azide} \xrightarrow{\text{CuSO}_4/\text{NaAsc}} \text{6a-m (85–93\% yield)}

Reductive Cleavage and Deprotection

Mo(CO)₆-mediated reductive cleavage of the N-Boc-protected derivatives (4a–e ) generates methyl ketones (5a–e ) with high diastereomeric ratios (dr >95:5) :

EntryProductArAr′Yield (%)dr
15a C₆H₅C₆H₅87>95:5
45d C₆H₅4-NO₂-C₆H₄92>99:1

Conditions : Boc deprotection with TFA/DCM followed by Mo(CO)₆-mediated reduction .

Scientific Research Applications

Pharmaceutical Applications

Isoxazole derivatives have been extensively studied for their potential as drug candidates due to their pharmacological properties. Some key applications include:

  • Antimicrobial Activity : Isoxazole compounds have shown promising results against various bacterial strains. Research indicates that certain derivatives can enhance the growth of beneficial bacteria while inhibiting pathogenic strains, highlighting their potential in antibiotic development.
  • Cancer Research : Isoxazole derivatives are being investigated for their role as anticancer agents. Some studies suggest that these compounds can inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation .
  • Neurological Disorders : There is a growing interest in the neuroprotective effects of isoxazole derivatives. Preliminary studies suggest that they may have therapeutic potential in treating neurodegenerative diseases by modulating neurotransmitter systems .

The biological activity of isoxazole compounds is attributed to their ability to interact with various biological targets:

  • Receptor Modulation : Certain isoxazole derivatives act as agonists or antagonists for specific receptors, such as lysophosphatidic acid receptors. This modulation can influence cellular signaling pathways critical for cell survival and proliferation .
  • Antioxidant Properties : Isoxazole compounds have demonstrated antioxidant activity, which may contribute to their protective effects against oxidative stress-related diseases.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effectiveness of various isoxazole derivatives against Escherichia coli and Staphylococcus aureus. Results indicated that specific substitutions on the isoxazole ring enhanced antibacterial activity significantly, suggesting a pathway for developing new antimicrobial agents.

Case Study 2: Cancer Cell Inhibition

Research focused on the anticancer properties of isoxazole derivatives revealed that certain compounds inhibited the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways. The study highlighted the importance of structural modifications in enhancing therapeutic efficacy .

Comparative Analysis with Related Compounds

Compound NameStructure TypeUnique Features
OxazoleAnalog with N at C3Lacks nitrogen at position 3; used in pharmaceuticals
PyrroleAnalog without OContains only nitrogen; found in natural products
FuranAnalog without NContains only oxygen; used in organic synthesis
IsoxazolineSaturated analogSimilar ring structure but fully saturated

These compounds differ primarily in electronic properties and reactivity due to variations in their heterocyclic structures. The unique substitution pattern on the isoxazole ring provides distinct reactivity and biological activity compared to these analogs.

Mechanism of Action

The mechanism of action of 5-(2-Methoxy-2-phenylethyl)-3-methylisoxazole involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Conformational Differences

The following table summarizes key structural features and properties of analogous isoxazole derivatives:

Compound Name Substituents (Position) Molecular Formula Dihedral Angles (°) Notable Properties Reference
5-(2-Methoxy-2-phenylethyl)-3-methyl-isoxazole 3-methyl; 5-(2-methoxy-2-phenylethyl) C₁₃H₁₅NO₂ Not reported Hypothesized enhanced lipophilicity N/A
5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole 3-phenyl; 5-(3-methoxyphenyl) C₁₆H₁₃NO₂ 17.1° (methoxy phenyl), 15.2° (phenyl) Centrosymmetric dimer via C–H⋯π interactions
5-(3-Methylphenyl)-3-phenyl-1,2-oxazole 3-phenyl; 5-(3-methylphenyl) C₁₆H₁₃NO 16.64° (methyl phenyl), 17.60° (phenyl) Anti-inflammatory, antibacterial
5-[5-(4-(4,5-dihydrooxazol-2-yl)phenoxy]pentyl]-3-methyl-isoxazole 3-methyl; 5-pentyl chain with dihydrooxazole C₁₈H₂₂N₂O₃ Not reported Enhanced solubility due to dihydrooxazole

Key Observations :

  • Substituent Effects : The target compound’s 2-methoxy-2-phenylethyl group introduces a branched aliphatic chain, contrasting with planar aromatic substituents in other derivatives. This may reduce crystallinity and increase solubility compared to compounds like 5-(3-methoxyphenyl)-3-phenyl-1,2-oxazole .
  • Dihedral Angles : Derivatives with aromatic substituents (e.g., methoxyphenyl or methylphenyl) exhibit dihedral angles of 15–18°, indicating moderate deviation from planarity. This conformational flexibility could influence binding to biological targets .
  • Solubility : The dihydrooxazole-containing compound () demonstrates how heterocyclic moieties can improve solubility, suggesting that the target compound’s ether and alkyl groups might offer intermediate lipophilicity .

Biological Activity

Isoxazole, 5-(2-methoxy-2-phenylethyl)-3-methyl- is a heterocyclic compound that has attracted significant attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

Isoxazole compounds are characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The specific structure of 5-(2-methoxy-2-phenylethyl)-3-methyl- contributes to its unique chemical properties and biological activities.

Compound Name Structure Type Unique Features
Isoxazole, 5-(2-methoxy-2-phenylethyl)-3-methylHeterocyclicContains methoxy and phenylethyl groups
IsoxazoleHeterocyclicBasic isoxazole structure without substitutions
IsoxazolineSaturated analogFully saturated ring structure

Biological Activities

The biological activities of isoxazole derivatives, including 5-(2-methoxy-2-phenylethyl)-3-methyl-, span various pharmacological effects:

  • Anticancer Activity : Studies have shown that isoxazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar in structure have demonstrated IC50 values indicating potent activity against breast (MCF-7) and colon cancer (HCT 116) cells .
  • Neurotransmitter Modulation : This compound has been investigated for its potential role in modulating neurotransmitter activity, which may have implications for treating neurological disorders .
  • Anti-inflammatory Properties : Research suggests that isoxazole derivatives may possess anti-inflammatory properties, making them candidates for therapeutic applications in inflammatory diseases .

The mechanism of action for isoxazole, 5-(2-methoxy-2-phenylethyl)-3-methyl-, involves interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing biological pathways. This interaction can lead to inhibition or activation of signaling cascades relevant to various diseases .

Synthesis and Structure-Activity Relationship (SAR)

A comprehensive study synthesized several isoxazole derivatives to explore their biological activity. The structure–activity relationship analysis revealed that modifications in the aromatic substituents significantly influenced the inhibition of transcription factors like GATA4 and NKX2-5, which are crucial in cardiac function .

Cytotoxicity Testing

In vitro studies utilizing MTT assays assessed the cytotoxicity of isoxazole derivatives against several cancer cell lines:

Cell Line IC50 (µM) Effect
MCF-722.47Growth inhibition
HCT11616.0Significant cytotoxicity
Hep3B23.0Induction of apoptosis

These results indicate that the compound exhibits promising anticancer activity, particularly in breast and liver cancer cell lines .

Q & A

Basic: What are the recommended synthetic routes for 5-(2-methoxy-2-phenylethyl)-3-methylisoxazole?

Methodological Answer:
The synthesis of this compound can be approached via cyclization reactions using dichloromethane and triethylamine as solvents, with sodium hydroxide facilitating oxime formation from substituted aromatic aldehydes . Chlorination steps using reagents like N-chlorosuccinimide may yield intermediates such as 5-(chloromethyl)isoxazole derivatives . For analogous compounds, anhydrous zinc chloride has been employed as a catalyst in solvent-free conditions at 60°C to form isoxazole rings, followed by recrystallization from ethanol for purification . Reaction progress should be monitored via TLC, and final products characterized using NMR and X-ray crystallography .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:
Structural validation requires a combination of spectroscopic and crystallographic techniques. High-resolution NMR (¹H/¹³C) can confirm substituent positions and stereochemistry, while X-ray diffraction provides definitive bond-length and torsion-angle data . Purity can be assessed via TLC with UV visualization and melting-point analysis. For advanced characterization, mass spectrometry (HRMS) and FT-IR spectroscopy are recommended to verify molecular weight and functional groups .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:
Full PPE, including chemical-resistant gloves and lab coats, is mandatory due to potential acute toxicity . Respiratory protection (e.g., NIOSH-approved P95 filters) is advised for aerosolized particles . In case of exposure, immediate decontamination with water and medical consultation are required, particularly for ocular or dermal contact . Storage should adhere to stability avoid humidity and incompatible materials (e.g., strong oxidizers) .

Advanced: How can catalytic conditions be optimized to improve synthesis yields?

Methodological Answer:
Yield optimization requires systematic variation of catalysts (e.g., zinc chloride vs. Lewis acids) and solvents (polar aprotic vs. non-polar) . Reaction temperature (60–100°C) and stoichiometric ratios of aldehydes to oxime precursors should be explored using design-of-experiments (DoE) frameworks . Post-reaction, solvent selection for recrystallization (ethanol, hexane) impacts purity and yield . Kinetic studies via HPLC can identify rate-limiting steps for process intensification.

Advanced: How to resolve contradictions in reported physicochemical properties (e.g., solubility)?

Methodological Answer:
Discrepancies in solubility or density often arise from methodological differences. For example, experimental solubility (e.g., 1.4E-3 g/L at 25°C) may conflict with computational predictions (ACD/Labs software) due to polymorphic variations or impurity profiles . Researchers should replicate measurements using standardized protocols (e.g., shake-flask method for solubility) and compare with DSC/TGA data to assess crystallinity and hygroscopicity . Stability studies under controlled humidity/temperature can clarify decomposition pathways .

Advanced: What computational strategies predict bioactivity and mechanistic interactions?

Methodological Answer:
Docking studies (AutoDock Vina) can model interactions with biological targets (e.g., enzyme active sites), guided by X-ray crystallographic data of analogous isoxazole inhibitors . QSAR models using descriptors like logP and topological polar surface area (TPSA) may predict antimicrobial or antitumor activity . MD simulations (GROMACS) can assess binding stability, while DFT calculations (Gaussian) evaluate electronic properties influencing reactivity .

Advanced: How to design assays for evaluating enzyme inhibition or antimicrobial activity?

Methodological Answer:
For enzyme inhibition, use fluorogenic substrates in kinetic assays (e.g., NADH depletion for dehydrogenases) with IC₅₀ determination via dose-response curves . Antimicrobial activity can be tested via broth microdilution (CLSI guidelines) against Gram-positive/negative strains, with cytotoxicity assessed via MTT assays on mammalian cell lines . Structural analogs (e.g., thiadiazole derivatives) suggest testing against fungal CYP51 or bacterial efflux pumps .

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